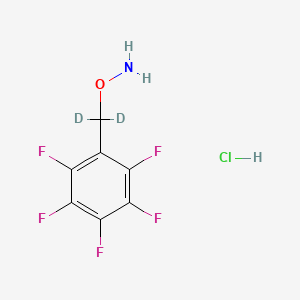

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is a chemical compound that features a pentafluorobenzyl group attached to a hydroxylamine moiety The compound is deuterated at the alpha position, which means it contains deuterium atoms instead of hydrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL typically involves the following steps:

Formation of the Pentafluorobenzyl Group: The pentafluorobenzyl group can be synthesized through the fluorination of benzyl derivatives using reagents such as sulfur tetrafluoride or cobalt trifluoride.

Attachment of the Hydroxylamine Moiety: The hydroxylamine moiety is introduced through a nucleophilic substitution reaction, where the pentafluorobenzyl group reacts with hydroxylamine hydrochloride under basic conditions.

Deuteration: The alpha position is deuterated by using deuterium oxide (D2O) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL undergoes various chemical reactions, including:

Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced species.

Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

Oxidation: Nitroso and nitro derivatives.

Reduction: Amines and other reduced species.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.

Biology: Employed in labeling and tracking studies due to its deuterated nature, which allows for precise detection using mass spectrometry.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or as a tool for studying biological pathways.

Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its deuterated nature also allows for unique interactions with biological systems, making it a valuable tool for studying metabolic pathways and enzyme mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-(2,3,4,5,6-PENTAFLUOROBENZYL)-HYDROXYLAMINE HCL: Similar structure but without deuteration.

O-(2,3,4,5,6-TRIFLUOROBENZYL)-HYDROXYLAMINE HCL: Contains fewer fluorine atoms.

O-(2,3,4,5,6-PENTAFLUOROBENZYL)-AMINE HCL: Lacks the hydroxylamine moiety.

Uniqueness

O-(2,3,4,5,6-PENTAFLUOROBENZYL-alpha,alpha-D2)-HYDROXYLAMINE HCL is unique due to its deuterated alpha position, which imparts distinct properties such as increased stability and altered reactivity. This makes it particularly valuable in research applications where precise detection and tracking are required.

Biologische Aktivität

O-(2,3,4,5,6-Pentafluorobenzyl-alpha,alpha-D2)-hydroxylamine hydrochloride (PFBHA) is a derivative of hydroxylamine that incorporates a highly fluorinated benzyl group. This compound has garnered interest in various fields due to its unique chemical properties and biological applications. This article explores the biological activity of PFBHA, focusing on its mechanisms of action, applications in analytical chemistry, and potential implications in biological systems.

- Molecular Formula : C7D2H2F5NO·HCl

- Molecular Weight : 251.578 g/mol

- CAS Number : 358730-85-5

- Appearance : White crystalline powder

- Melting Point : Approximately 215°C (sublimation)

PFBHA acts primarily as a derivatization reagent for carbonyl-containing compounds. Its biological activity is linked to its ability to form stable oxime derivatives with aldehydes and ketones. This property is particularly useful in the analysis of biomolecules involved in various metabolic pathways.

- Formation of Oximes : PFBHA reacts with carbonyl groups to form oximes, which can be analyzed using techniques such as gas chromatography (GC) and mass spectrometry (MS) . This reaction is crucial for detecting compounds that may have biological significance, such as steroids and prostaglandins.

- Reactivity with Reactive Carbonyl Species (RCS) : The pentafluorobenzyl group enhances the reactivity of PFBHA towards RCS, which are implicated in oxidative stress and various diseases . The ability of PFBHA to form adducts with RCS like malondialdehyde (MDA) allows for the investigation of lipid peroxidation processes.

Applications in Biological Research

PFBHA has several applications in biological research due to its unique properties:

- Detection of Biomarkers : PFBHA is used to derivatize nitrite and MDA in human urine samples, facilitating the simultaneous measurement of these biomarkers associated with oxidative stress . This method highlights its utility in clinical diagnostics.

- Analysis of Lipid Peroxidation Products : The compound's ability to react with lipid peroxidation products makes it valuable for studying cardiovascular diseases where lipoxidation plays a significant role .

Case Studies

- Study on Lipid Peroxidation :

- Derivatization Method Development :

Table 1: Comparison of Derivatization Reagents

| Reagent | Application Area | Advantages |

|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl) | Carbonyl compound detection | High reactivity; stable derivatives |

| 2,4-Dinitrophenylhydrazine | Aldehyde and ketone analysis | Established method; less sensitive |

| Phenylhydrazine | Carbohydrate analysis | Simple procedure; less specificity |

Table 2: Biological Activity Studies Involving PFBHA

Eigenschaften

Molekularformel |

C7H5ClF5NO |

|---|---|

Molekulargewicht |

251.58 g/mol |

IUPAC-Name |

O-[dideuterio-(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride |

InChI |

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H/i1D2; |

InChI-Schlüssel |

HVMVKNXIMUCYJA-CUOKRTIESA-N |

Isomerische SMILES |

[2H]C([2H])(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |

Kanonische SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.